molecular formula C16H15NO4S B1195750 N-2-Fluorenesulfonyl-beta-alanine CAS No. 32869-90-2

N-2-Fluorenesulfonyl-beta-alanine

Cat. No.: B1195750
CAS No.: 32869-90-2
M. Wt: 317.4 g/mol
InChI Key: SFGAXTGZJZQGEH-UHFFFAOYSA-N
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Description

N-2-Fluorenesulfonyl-beta-alanine is a synthetic organic compound combining a fluorene moiety, a sulfonyl group, and beta-alanine. Beta-alanine, a non-proteinogenic amino acid (CAS 107-95-9), serves as the backbone, linking the fluorenesulfonyl substituent to a carboxylic acid group .

Properties

CAS No.

32869-90-2

Molecular Formula

C16H15NO4S

Molecular Weight

317.4 g/mol

IUPAC Name

3-(9H-fluoren-2-ylsulfonylamino)propanoic acid

InChI

InChI=1S/C16H15NO4S/c18-16(19)7-8-17-22(20,21)13-5-6-15-12(10-13)9-11-3-1-2-4-14(11)15/h1-6,10,17H,7-9H2,(H,18,19)

InChI Key

SFGAXTGZJZQGEH-UHFFFAOYSA-N

SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NCCC(=O)O

Canonical SMILES

C1C2=CC=CC=C2C3=C1C=C(C=C3)S(=O)(=O)NCCC(=O)O

Other CAS No.

32869-90-2

Synonyms

N-2-fluorenesulfonyl-beta-alanine

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Sulfonated Aromatic Compounds

Beta Naphthalenesulfonic Acid (CAS: Mixture)
  • Structure : A naphthalene ring (two fused benzene rings) with a sulfonic acid group at the beta position.
  • Applications : Primarily used as an agricultural intermediate .
  • The sulfonyl group in the target compound is linked to beta-alanine, enabling peptide-like interactions, unlike Beta Naphthalenesulfonic Acid’s free sulfonic acid group. Beta Naphthalenesulfonic Acid has stricter handling precautions (UN2583) due to its corrosive nature, whereas N-2-Fluorenesulfonyl-beta-alanine’s safety profile remains uncharacterized .
2-Fluorophenylboronic Acid (CAS: 1993-03-9)
  • Structure : A phenyl ring with fluorine and boronic acid substituents.
  • Applications : Used in Suzuki-Miyaura cross-coupling reactions.
  • Key Differences :
    • The boronic acid group enables covalent bonding with diols (e.g., in saccharides), unlike the sulfonyl group’s role as an electron-withdrawing moiety.
    • Fluorine’s electronegativity in this compound enhances stability, whereas the fluorenesulfonyl group in this compound may influence solubility and binding affinity .

Beta-Alanine Derivatives

L-4-Fluoro-phenylalanine (CAS: 1132-68-9)
  • Structure : Beta-alanine derivative with a fluorinated phenyl group.
  • Applications: Potential use in peptide synthesis or as a metabolic tracer.
  • Key Differences: The fluorine atom on the phenyl ring modulates electronic properties without the steric bulk of the fluorene system. L-4-Fluoro-phenylalanine retains the amino acid’s natural α-carbon configuration, whereas this compound’s sulfonyl group replaces the amine’s typical hydrogen-bonding capabilities .
2-Methoxyethyl N-(5-amino-2-methoxyphenyl)-beta-alaninate (CAS: 68133-26-6)
  • Structure : Beta-alanine esterified with a methoxyethyl group and linked to an aromatic amine.
  • Applications : Likely a prodrug or intermediate in organic synthesis.
  • Key Differences: The ester group increases lipophilicity, contrasting with the polar sulfonyl group in this compound. The methoxy and amino substituents on the aromatic ring may enhance solubility or target-specific interactions, whereas the fluorene system offers a larger hydrophobic surface .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Key Substituents Molecular Weight Applications
This compound Not Provided Fluorene, sulfonyl, beta-alanine ~300–350 (est.) Research/Pharmaceuticals (est.)
Beta Naphthalenesulfonic Acid Mixture Naphthalene, sulfonic acid ~208 (est.) Agricultural intermediate
L-4-Fluoro-phenylalanine 1132-68-9 Fluorophenyl, beta-alanine 183.17 Peptide synthesis
2-Fluorophenylboronic Acid 1993-03-9 Fluorophenyl, boronic acid 139.92 Cross-coupling reactions
Beta-Alanine 107-95-9 Amino, carboxylic acid 89.09 Dietary supplement, biochemistry

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